(E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
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Overview
Description
(E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a 2,6-dichlorobenzyl group, and the other with a 1-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the condensation of hydrazine with 1,3-diketones or β-keto esters under acidic or basic conditions.
Substitution Reactions: The 2,6-dichlorobenzyl group is introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride and the corresponding pyrazole derivative.
Acrylamide Formation: The acrylamide moiety is introduced through the reaction of the substituted pyrazole with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole rings or the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted pyrazole compounds.
Scientific Research Applications
(E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its
Properties
Molecular Formula |
C17H15Cl2N5O |
---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
(E)-N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]-3-(1-methylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C17H15Cl2N5O/c1-23-9-12(7-20-23)5-6-17(25)22-13-8-21-24(10-13)11-14-15(18)3-2-4-16(14)19/h2-10H,11H2,1H3,(H,22,25)/b6-5+ |
InChI Key |
CZHTXZUPCPAARE-AATRIKPKSA-N |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)Cl |
SMILES |
CN1C=C(C=N1)C=CC(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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